molecular formula C10H16N2O4 B13637486 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid

Cat. No.: B13637486
M. Wt: 228.24 g/mol
InChI Key: AUUUTQJHEBUCEM-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) ring conjugated to a branched butanoic acid backbone. This compound has been listed in catalogs (e.g., CymitQuimica) but is currently discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid

InChI

InChI=1S/C10H16N2O4/c1-10(11-2,9(15)16)5-6-12-7(13)3-4-8(12)14/h11H,3-6H2,1-2H3,(H,15,16)

InChI Key

AUUUTQJHEBUCEM-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C(=O)CCC1=O)(C(=O)O)NC

Origin of Product

United States

Preparation Methods

Formation of the Succinimide (2,5-Dioxopyrrolidin-1-yl) Ester

  • The succinimide moiety is typically introduced by converting the carboxylic acid group of the amino acid derivative into an activated N-hydroxysuccinimide (NHS) ester.
  • This is achieved by reacting the free acid with N-hydroxysuccinimide in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
  • Typical reaction conditions involve mild temperatures (0–25 °C) in solvents like dichloromethane or dimethylformamide (DMF), often with catalytic amounts of N,N-dimethylaminopyridine (DMAP) to enhance reaction rates.
  • The NHS ester formation is confirmed by spectrometric methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Amide Bond Formation via Carbodiimide-Mediated Coupling

  • The methylamino substituent at the 2-position is introduced via nucleophilic substitution or reductive amination on a suitable precursor.
  • Coupling of the amino acid derivative with methylamine or a protected methylamino intermediate is facilitated by carbodiimide reagents (EDC, DCC) often in the presence of additives like hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress side reactions.
  • Reaction monitoring is performed by thin-layer chromatography (TLC) and confirmed by 1H NMR and MS analysis.

Cyclization to Form the Succinimide Ring

  • The 2,5-dioxopyrrolidin-1-yl moiety can be synthesized by cyclization of the corresponding amide-acid precursor using acetic anhydride (Ac2O) and sodium acetate (NaOAc) under gentle heating (50–60 °C).
  • This method yields cyclic imides through intramolecular dehydration, typically completed within 2 hours.
  • The product is isolated by precipitation upon cooling and recrystallization from ethanol, yielding high purity cyclic imides.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield & Notes
1. Preparation of Amino Acid Derivative Starting with 2-methyl-2-(methylamino)butanoic acid Protection/deprotection steps as needed High purity intermediate
2. Activation of Carboxylic Acid N-hydroxysuccinimide (NHS), EDC or DCC, DMAP, DCM or DMF, 0–25 °C, 2–4 h Formation of NHS ester (succinimide moiety) Yields typically >80%
3. Cyclization to Succinimide Acetic anhydride, sodium acetate, 50–60 °C, 2 h Intramolecular cyclization to form 2,5-dioxopyrrolidin-1-yl ring High yield, recrystallized for purity
4. Final Purification Recrystallization from ethanol or chromatographic techniques Isolation of pure compound Confirmed by NMR, MS

Analytical and Characterization Techniques

  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight with typical [M+H]+ ions matching calculated values (e.g., calcd. 331.1686, found 331.16844).
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra provide detailed structural confirmation, including chemical shifts consistent with methylamino and succinimide groups.
  • Infrared Spectroscopy (IR): Characteristic carbonyl stretches (~1700 cm⁻¹) confirm the presence of cyclic imide functionality.
  • Chromatography: TLC and HPLC monitor reaction progress and purity.

Research Discoveries and Methodological Optimizations

  • Recent studies have optimized the use of coupling agents and additives to improve yields and reduce side products in the formation of NHS esters, crucial for efficient synthesis of activated amino acid derivatives.
  • The use of mild cyclization conditions (Ac2O/NaOAc) avoids harsh reagents, improving safety and scalability.
  • Alternative methods employing carbamate intermediates and reductive amination have been explored to introduce the methylamino group with high stereochemical control.
  • The stability of the succinimide ester under various conditions has been characterized, guiding storage and handling protocols to maintain compound integrity.

Summary Table of Preparation Methods

Method Aspect Reagents/Conditions Outcome Reference
NHS Ester Formation N-hydroxysuccinimide, EDC/DCC, DMAP, DCM/DMF, RT Activated ester formation, >80% yield
Cyclization to Succinimide Acetic anhydride, NaOAc, 50–60 °C, 2 h Cyclic imide ring closure, high purity
Methylamino Introduction Methylamine, carbodiimide coupling, reductive amination Methylamino substitution, stereoselective
Purification Recrystallization, chromatography High purity final compound

Chemical Reactions Analysis

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinone ring can be substituted with different nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate (CAS 97427-71-9)
  • Structure: Replaces the methylamino and methyl groups with a pyren-1-yl moiety.
  • Properties: Molecular Weight: 385.41 g/mol (vs. ~260–280 g/mol estimated for the target compound). Solubility: Pyrene’s hydrophobicity likely reduces aqueous solubility compared to the more polar methylamino group in the target compound. Applications: Pyrene derivatives are often used in fluorescent labeling or as hydrophobic anchors in drug delivery systems .
Compound B : 3-(Ethylamino)cyclobutane-1-carboxylic Acid
  • Structure: Cyclobutane core with ethylamino and carboxylic acid groups.
  • Properties: Ring Strain: Cyclobutane’s higher ring strain vs. pyrrolidine dione may affect conformational stability. Bioactivity: Ethylamino’s bulkiness could alter binding kinetics in enzyme inhibition compared to the target compound’s methylamino group .
Compound C : 2-Amino-2-methylbutanoic Acid
  • Structure : Simplifies the target compound by removing the pyrrolidine dione ring.
  • Properties: Reactivity: Lacks the electrophilic dione, which may participate in crosslinking or prodrug activation.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~260–280 (est.) 385.41 ~185 (est.) 131.17
LogP ~0.5–1.5 (est.) ~4.5–5.0 ~0.2–0.8 -1.2
Solubility Moderate (polar) Low (hydrophobic) High High
Synthetic Complexity High (discontinued) Moderate Low Low

Key Observations :

  • The target compound’s pyrrolidine dione introduces synthetic complexity, likely contributing to its discontinued status .
  • Compound A’s pyrene group enhances hydrophobicity, making it suitable for niche applications (e.g., fluorescent probes), whereas the target compound’s polar groups may favor aqueous environments.
  • Compound C’s simplicity improves metabolic stability but sacrifices functional versatility.

Stability and Commercial Viability

  • Target Compound : Discontinuation implies instability (e.g., dione hydrolysis) or poor yield during synthesis.
  • Compound A : Stable under inert conditions but prone to aggregation due to pyrene.
  • Compound B/C : Simpler structures ensure higher stability and scalability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving pyrrolidinone derivatives and methylamino-substituted butanoic acid precursors. Optimization requires adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (80–120°C) to favor amide bond formation. Catalytic agents like HATU or EDCl can enhance coupling efficiency. Reaction progress should be monitored using TLC or HPLC to identify intermediate byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
  • HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% threshold).
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and fragmentation patterns.
    Cross-validate results with reference standards for pyrrolidinone derivatives .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the dioxopyrrolidinyl group. Avoid prolonged exposure to moisture or acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways and shelf life .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of experiments for synthesizing and modifying this compound?

  • Methodological Answer : Employ quantum mechanical calculations (DFT or ab initio methods) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict activation energies for key steps (e.g., cyclization or methylamino substitution). Pair computational results with high-throughput screening to identify optimal catalysts or solvents. Use molecular dynamics simulations to study solvent effects on reaction kinetics .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility.

  • Step 1 : Re-examine computational models by including explicit solvent molecules (e.g., water or DMSO) in simulations.
  • Step 2 : Perform variable-temperature NMR to detect dynamic equilibria between conformers.
  • Step 3 : Use X-ray crystallography to resolve absolute configuration and compare with DFT-optimized geometries .

Q. How can factorial design improve the optimization of reaction parameters for large-scale synthesis?

  • Methodological Answer : Apply a 2k factorial design to evaluate the impact of variables (e.g., temperature, catalyst loading, solvent ratio). For example:

FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst Loading0.5 eq1.5 eq
Solvent (DMF:H2O)9:11:1
Analyze interactions using ANOVA to identify significant factors. Follow up with a central composite design for response surface modeling .

Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) with hexane/IPA mobile phases. For preparative-scale separation, simulate moving bed (SMB) chromatography offers higher throughput. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

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